N-(4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-yl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common approach is to start with the synthesis of the pyrazole and pyrimidine intermediates, followed by their coupling through sulfonamide formation.
Synthesis of 3,5-dimethyl-1H-pyrazole: This can be achieved by the cyclization of hydrazine with a diketone such as acetylacetone under acidic conditions.
Synthesis of 6-methylpyrimidine-2-amine: This intermediate can be synthesized by the reaction of acetylacetone with guanidine.
Coupling Reaction: The pyrazole and pyrimidine intermediates are then coupled using a sulfonyl chloride derivative to form the sulfonamide linkage.
Final Acetylation: The final step involves the acetylation of the sulfonamide product to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases.
Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific proteins or nucleic acids.
Materials Science: The compound’s unique structure may be exploited in the design of new materials with specific electronic, optical, or mechanical properties.
Industry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
6-Methylpyrimidine-2-amine: A pyrimidine derivative that shares the pyrimidine core structure.
Sulfonamide Derivatives: Compounds with similar sulfonamide groups, such as sulfanilamide and sulfamethoxazole.
Uniqueness
N-(4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-yl]sulfamoyl}phenyl)acetamide is unique due to its combination of a pyrazole ring, a pyrimidine ring, and a sulfonamide group. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H20N6O3S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4-[[4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H20N6O3S/c1-11-10-17(24-13(3)9-12(2)22-24)21-18(19-11)23-28(26,27)16-7-5-15(6-8-16)20-14(4)25/h5-10H,1-4H3,(H,20,25)(H,19,21,23) |
InChI Key |
DLKNBBBRTLLJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
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